molecular formula C9H5ClO3 B11762632 7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione

7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No.: B11762632
M. Wt: 196.58 g/mol
InChI Key: HGXIBOLLFQZJOL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the reaction of 7-chloro-4-hydroxycoumarin with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and fragrances.

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-hydroxycoumarin: A precursor in the synthesis of 7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione.

    7-Chloro-3,4-dihydro-1H-2-benzopyran-1-ol: A reduction product of the compound.

    This compound-4-carboxylic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Properties

Molecular Formula

C9H5ClO3

Molecular Weight

196.58 g/mol

IUPAC Name

7-chloro-4H-isochromene-1,3-dione

InChI

InChI=1S/C9H5ClO3/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-2,4H,3H2

InChI Key

HGXIBOLLFQZJOL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)OC1=O

Origin of Product

United States

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